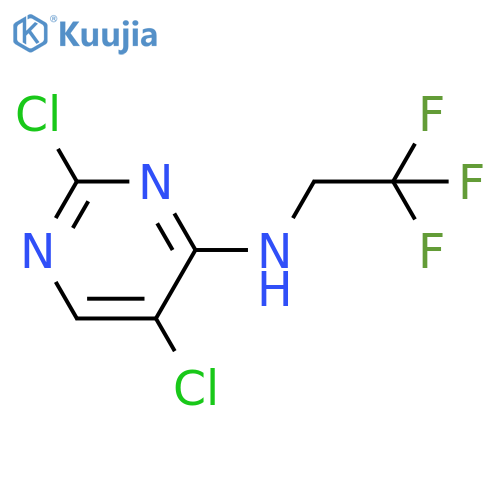Cas no 1215034-20-0 (2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)

1215034-20-0 structure
商品名:2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine 化学的及び物理的性質
名前と識別子
-
- 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine
- 4-Pyrimidinamine, 2,5-dichloro-N-(2,2,2-trifluoroethyl)-
- AKOS018188567
- 2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
- 1215034-20-0
- CS-0250223
- SCHEMBL1936651
- EN300-5015455
-
- インチ: 1S/C6H4Cl2F3N3/c7-3-1-12-5(8)14-4(3)13-2-6(9,10)11/h1H,2H2,(H,12,13,14)
- InChIKey: FVZFHCUEBRPKPV-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=C(Cl)C(NCC(F)(F)F)=N1
計算された属性
- せいみつぶんしりょう: 244.9734370g/mol
- どういたいしつりょう: 244.9734370g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.617±0.06 g/cm3(Predicted)
- ふってん: 326.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 0.34±0.10(Predicted)
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5015455-5.0g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 5.0g |
$1530.0 | 2025-03-15 | |
| Enamine | EN300-5015455-1.0g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 1.0g |
$528.0 | 2025-03-15 | |
| Enamine | EN300-5015455-0.05g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 0.05g |
$101.0 | 2025-03-15 | |
| Enamine | EN300-5015455-0.1g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 0.1g |
$152.0 | 2025-03-15 | |
| Enamine | EN300-5015455-0.25g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 0.25g |
$216.0 | 2025-03-15 | |
| Aaron | AR028TTC-500mg |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95% | 500mg |
$585.00 | 2025-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320893-500mg |
2,5-Dichloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 98% | 500mg |
¥3594.00 | 2024-08-09 | |
| Aaron | AR028TTC-1g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95% | 1g |
$751.00 | 2025-02-17 | |
| Enamine | EN300-5015455-2.5g |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 95.0% | 2.5g |
$1034.0 | 2025-03-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320893-2.5g |
2,5-Dichloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
1215034-20-0 | 98% | 2.5g |
¥11782.00 | 2024-08-09 |
2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine 関連文献
-
1. Water
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
1215034-20-0 (2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine) 関連製品
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
